molecular formula C47H74N12O16 B550160 Acyl carrier protein (65-74) CAS No. 66851-75-0

Acyl carrier protein (65-74)

Cat. No.: B550160
CAS No.: 66851-75-0
M. Wt: 1063.2 g/mol
InChI Key: OBUGXZVDQXDGTF-VEJNRXSDSA-N
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Mechanism of Action

Acyl carrier proteins (ACPs) can be found as part of a multi-domain polypeptide (Type I ACPs), or as part of a multiprotein complex (Type II) . During molecular dynamics simulations of their apo, holo, and acyl forms, ACP2 and ACP3 both form a substrate-binding surface-groove .

Future Directions

The strategic redesign of type II PKSs is set to unlock environmentally sustainable routes to new medicinal agents . The application of chemical probes and molecular dynamic simulations has increased our understanding of the structure and function of type II PKS ACPs . Integrating these advances in type II PKS ACP research with newfound access to key enzyme partners, such as the ketosynthase-chain length factor, sets the stage to unlock new possibilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Acyl Carrier Protein (65-74) typically involves solid-phase peptide synthesis (SPPS), a method first proposed by R. B. Merrifield in 1962 . This technique has evolved into a powerful method for the preparation of peptides and small proteins. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of protected amino acids and coupling reagents to ensure the selective formation of peptide bonds .

Industrial Production Methods

Industrial production of Acyl Carrier Protein (65-74) can be achieved through automated solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection . The use of microwave-assisted solid-phase peptide synthesis has also been explored to enhance the efficiency and yield of the synthesis .

Properties

IUPAC Name

(3S)-3-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N12O16/c1-9-22(5)37(58-40(68)25(8)52-39(67)24(7)53-42(70)28(15-16-32(48)61)54-45(73)36(50)21(3)4)46(74)57-31(19-34(63)64)43(71)55-29(17-26-11-13-27(60)14-12-26)44(72)59-38(23(6)10-2)47(75)56-30(18-33(49)62)41(69)51-20-35(65)66/h11-14,21-25,28-31,36-38,60H,9-10,15-20,50H2,1-8H3,(H2,48,61)(H2,49,62)(H,51,69)(H,52,67)(H,53,70)(H,54,73)(H,55,71)(H,56,75)(H,57,74)(H,58,68)(H,59,72)(H,63,64)(H,65,66)/t22-,23-,24-,25-,28-,29-,30-,31-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUGXZVDQXDGTF-VEJNRXSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216976
Record name Acyl carrier protein (65-74)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1063.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66851-75-0
Record name Acyl carrier protein (65-74)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066851750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acyl carrier protein (65-74)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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